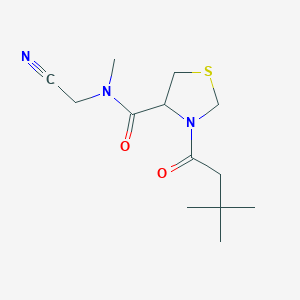
N-(cyanomethyl)-3-(3,3-dimethylbutanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-3-(3,3-dimethylbutanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide, also known as CTB or Cycloset, is a synthetic compound that has been extensively studied for its potential applications in the treatment of various medical conditions.
Mécanisme D'action
N-(cyanomethyl)-3-(3,3-dimethylbutanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide is believed to exert its pharmacological effects by activating the melanocortin-4 receptor (MC4R) in the brain. Activation of MC4R leads to the release of various neurotransmitters, including dopamine, which regulates appetite and energy balance.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing hepatic glucose production. In addition, this compound has been shown to reduce body weight by decreasing food intake and increasing energy expenditure. This compound has also been shown to enhance cognitive function by improving memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(cyanomethyl)-3-(3,3-dimethylbutanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide is its high potency and selectivity for MC4R, which allows for precise modulation of the receptor. However, this compound can be difficult to synthesize and has limited solubility in water, which can make it challenging to work with in lab experiments.
Orientations Futures
Future research on N-(cyanomethyl)-3-(3,3-dimethylbutanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide could focus on exploring its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies could investigate the long-term safety and efficacy of this compound in humans, as well as the development of more efficient synthesis methods and formulations for clinical use.
In conclusion, this compound is a synthetic compound that has shown promising potential for the treatment of various medical conditions. Its mechanism of action, biochemical and physiological effects, and potential applications make it an interesting area of research for scientists and clinicians alike. Further research is needed to fully understand the potential of this compound and its limitations in clinical settings.
Méthodes De Synthèse
N-(cyanomethyl)-3-(3,3-dimethylbutanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide can be synthesized via a multi-step process involving the reaction of various chemical compounds. The synthesis begins with the reaction of N-methylthiazolidine-4-carboxylic acid with cyanomethyl chloride to form N-(cyanomethyl)-N-methylthiazolidine-4-carboxamide. This intermediate is then reacted with 3,3-dimethylbutanoyl chloride to yield this compound.
Applications De Recherche Scientifique
N-(cyanomethyl)-3-(3,3-dimethylbutanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide has been studied for its potential applications in the treatment of various medical conditions, including diabetes, obesity, and neurodegenerative diseases. In preclinical studies, this compound has been shown to improve glucose metabolism, reduce body weight, and enhance cognitive function.
Propriétés
IUPAC Name |
N-(cyanomethyl)-3-(3,3-dimethylbutanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-13(2,3)7-11(17)16-9-19-8-10(16)12(18)15(4)6-5-14/h10H,6-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYIRXKGTTUPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CSCC1C(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


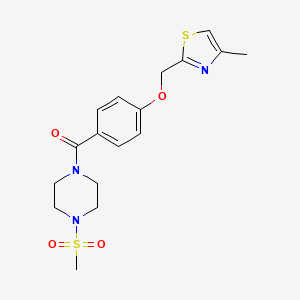
![N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2448911.png)
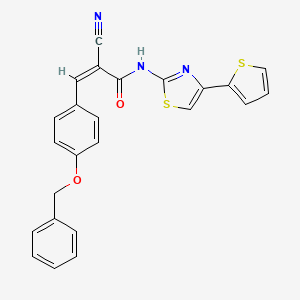
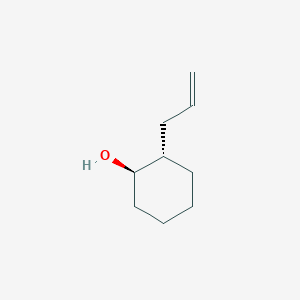
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2448916.png)
![6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2448918.png)
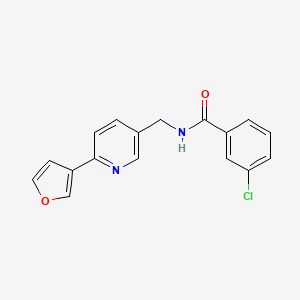

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2448923.png)
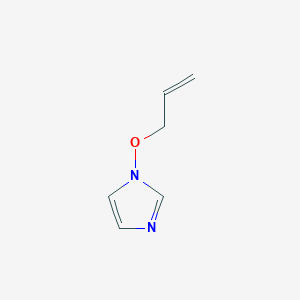
![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2448926.png)